
N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide, also known as CPI-455, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CPI-455 is a novel inhibitor of the bromodomain and extraterminal (BET) family of proteins, which play a crucial role in regulating gene expression.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds containing the isoxazole moiety, such as N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide, have been studied for their potential antimicrobial properties. The presence of the isoxazole ring can contribute to the inhibition of bacterial growth by interfering with the synthesis of the bacterial cell wall or protein synthesis. This compound could be explored for its efficacy against various bacterial strains, including resistant species, to address the growing concern of antimicrobial resistance (AMR) .
Anticancer Potential
Isoxazole derivatives have shown promise in anticancer research due to their ability to interact with biological targets involved in cancer progression. The phenylisoxazol moiety of N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide could be investigated for its antiproliferative effects on cancer cell lines, potentially leading to the development of new chemotherapeutic agents .
Anti-inflammatory Applications
The structural features of N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide suggest potential anti-inflammatory activity. Research could focus on evaluating its ability to modulate inflammatory pathways and cytokine production, which could have implications for the treatment of chronic inflammatory diseases .
Neuroprotective Effects
Given the biological activities associated with isoxazole compounds, there is a possibility that N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide may exhibit neuroprotective properties. Studies could explore its protective effects against neurodegenerative conditions by assessing its impact on neuronal survival and function .
Antioxidant Properties
The compound’s potential to act as an antioxidant could be another area of interest. By scavenging free radicals and reducing oxidative stress, N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide might contribute to the prevention of diseases associated with oxidative damage .
Enzyme Inhibition
Isoxazole derivatives can act as enzyme inhibitors, affecting various biochemical pathways. Research into N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide could include screening for inhibitory activity against key enzymes involved in disease processes, offering a pathway to novel treatments .
Drug Development Synthon
The compound could serve as a synthon in drug development, providing a scaffold for the synthesis of a wide range of pharmacologically active derivatives. Its versatility in chemical modifications makes it a valuable starting point for the creation of new therapeutic agents .
Molecular Modelling and Drug Design
Lastly, the compound’s structure could be utilized in molecular modelling studies to design drugs with improved binding affinity and specificity. By understanding its interaction with biological targets, researchers can optimize its structure for better therapeutic outcomes .
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-15-8-6-13(7-9-15)12-20-18(22)11-16-10-17(23-21-16)14-4-2-1-3-5-14/h1-10H,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMPHGZQFNWIIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

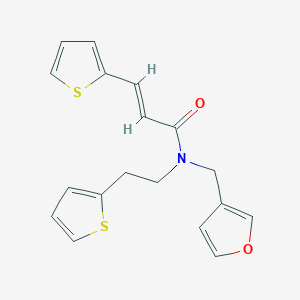
![4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-[4-(trifluoromethyl)benzyl]benzamide](/img/structure/B2898628.png)
![4-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2898629.png)
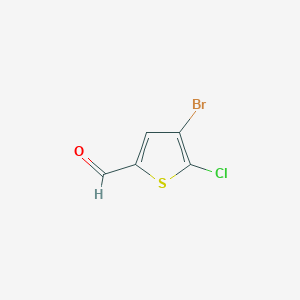
![Ethyl 6-methoxy-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B2898635.png)


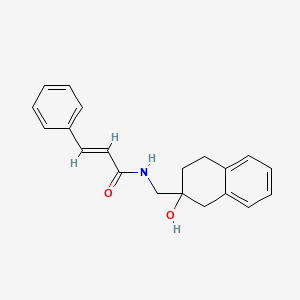
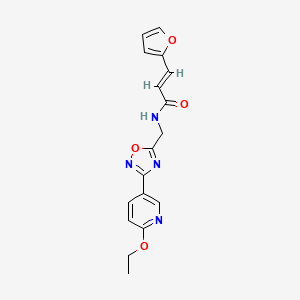

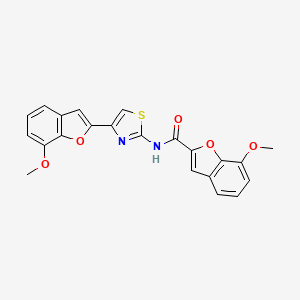
![2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-3-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B2898646.png)
![N-(4-bromophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2898647.png)
![1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine](/img/structure/B2898649.png)